molecular formula C3H6O B1611492 Acetone-2-14C CAS No. 19573-08-1

Acetone-2-14C

Cat. No.: B1611492
CAS No.: 19573-08-1
M. Wt: 60.07 g/mol
InChI Key: CSCPPACGZOOCGX-YZRHJBSPSA-N
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Description

Acetone-2-14C is a radiolabeled form of acetone, where the carbon-14 isotope is incorporated at the second carbon position of the acetone molecule. This compound is primarily used in scientific research to trace and study metabolic pathways, chemical reactions, and various biological processes due to the radioactive nature of carbon-14, which allows for precise tracking and measurement.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetone-2-14C typically involves the incorporation of carbon-14 into the acetone molecule. One common method is the carboxylation of barium carbonate-14C to produce carbon dioxide-14C, which is then used in subsequent reactions to form this compound .

Industrial Production Methods: Industrial production of acetone generally involves the cumene process, where acetone is produced as a byproduct of phenol synthesis. for this compound, specialized facilities that handle radioactive materials are required to ensure safe and precise incorporation of the carbon-14 isotope .

Chemical Reactions Analysis

Types of Reactions: Acetone-2-14C undergoes similar chemical reactions as regular acetone, including:

    Oxidation: Acetone can be oxidized to acetic acid and formic acid.

    Reduction: It can be reduced to isopropanol.

    Substitution: Acetone can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromic acid in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

Acetone-2-14C is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Acetone-2-14C involves its incorporation into metabolic pathways where it can be tracked due to the radioactive carbon-14 isotope. This allows researchers to study the detailed pathways and interactions of acetone within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with acetone during its transformation and utilization .

Comparison with Similar Compounds

    Acetone: The non-radioactive form of Acetone-2-14C.

    Diacetone Alcohol: Formed by the aldol condensation of two acetone molecules.

    Mesityl Oxide: Formed by the dehydration of diacetone alcohol.

Uniqueness: this compound is unique due to the presence of the carbon-14 isotope, which allows for precise tracking and measurement in scientific studies. This radiolabeled compound provides insights that are not possible with non-radioactive acetone, making it invaluable in research applications .

Properties

IUPAC Name

(214C)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[14C](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456026
Record name Acetone-2-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19573-08-1
Record name Acetone-2-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
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resultant mixture
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5 mmol
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0.5 mmol
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[Compound]
Name
cobalt acetate Co(OAc)2
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0.0125 mmol
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0 (± 1) mol
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Yield
81%
Yield
14%

Synthesis routes and methods III

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
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330 mg
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reactant
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81 mg
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reactant
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[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
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reactant
Reaction Step Three
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
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0.31 mmol
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25 mL
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2 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
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0 (± 1) mol
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reactant
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[Compound]
Name
oxide
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4 g
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reactant
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30 g
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reactant
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80 g
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reactant
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95 g
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reactant
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Yield
58%
Yield
39%

Synthesis routes and methods V

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
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oxide
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4 g
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30 g
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Name
stainless steel
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40 g
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100 g
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Yield
48%
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone-2-14C
Reactant of Route 2
Acetone-2-14C
Reactant of Route 3
Acetone-2-14C
Reactant of Route 4
Acetone-2-14C
Reactant of Route 5
Acetone-2-14C
Reactant of Route 6
Acetone-2-14C

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